

A Comparative Guide to Analytical Methods for Methyl-D3 Methanesulfonate

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Compound of Interest

Compound Name: Methyl-D3 methanesulfonate

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In the landscape of pharmaceutical development and manufacturing, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. **Methyl-D3 methanesulfonate** (MMS-d3), a deuterated analogue of the potent genotoxic impurity methyl methanesulfonate (MMS), is often used as an internal standard in analytical methods to quantify residual MMS. The accurate and reliable quantification of these impurities is critical, as they can pose a significant carcinogenic risk even at trace levels.[1][2][3] Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of genotoxic impurities, necessitating the use of highly sensitive and validated analytical methods.[2][3][4][5][6]

This guide provides an objective comparison of common analytical methods used for the determination of methanesulfonate impurities, supported by experimental data from various studies. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement appropriate analytical strategies for these challenging analytes.

Quantitative Performance of Analytical Methods

The selection of an analytical method for the quantification of methyl methanesulfonate and its deuterated analogue is often a trade-off between sensitivity, selectivity, and the complexity of the sample matrix. The most commonly employed techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet



Detection (HPLC-UV) often involving a derivatization step, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Below is a summary of the quantitative performance of these methods as reported in various studies. It is important to note that performance characteristics such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) can vary between laboratories and instruments.[7]

Method	Analyte(s)	LOD	LOQ	Linearit y (Correla tion Coeffici ent)	Accurac y (% Recover y)	Precisio n (%RSD)	Referen ce
GC- MS/MS	MMS, EMS, IPMS	0.12 ppm (MMS)	0.37 ppm (MMS)	>0.999	70-130%	Not Specified	[8]
GC-MS	MOS, EOS, BOS	0.74, 0.68, 0.61 ppm	2.48, 2.25, 2.03 ppm	>0.9979	94.5- 97.5%	Not Specified	[9]
HPLC- UV (with derivatiza tion)	MMS, EMS	Not Specified	0.6 ppm	>0.999	80-115%	< 5.0%	[10]
HPLC- UV (with derivatiza tion)	MMS, EMS	Not Specified	Not Specified	>0.99	Not Specified	Not Specified	[1]

MMS: Methyl Methanesulfonate, EMS: Ethyl Methanesulfonate, IPMS: Isopropyl Methanesulfonate, MOS: Methyl 1-octanesulfonate, EOS: Ethyl 1-octanesulfonate, BOS: Butyl 1-octanesulfonate

Experimental Protocols



The successful implementation of any analytical method relies on a well-defined and robust experimental protocol. The following sections detail the methodologies for the key experiments cited in the performance comparison table.

This method is designed for the sensitive determination of methyl methanesulfonate, ethyl methanesulfonate, and isopropyl methanesulfonate impurities in Lopinavir API.

- Instrumentation: Gas Chromatograph coupled with a tandem Mass Spectrometer (GC-MS/MS).
- Column: DB-624 capillary column (30m x 0.32mm, 1.8 μm).
- Diluent: Methanol.
- Sample Preparation: 500mg of the sample is accurately weighed and transferred into a 10ml volumetric flask and diluted to the mark with the diluent.
- Injection: 1µl injection volume with a split ratio of 1:1.
- Oven Temperature Program: Initial temperature of 110°C.
- Detection: Electron Ionization (EI) in Selective Ion Monitoring (SIM) mode.
- Validation: The method was validated according to International Conference on Harmonisation (ICH) guidelines.

This method is suitable for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid.

- Derivatizing Agent: N,N-diethyldithiocarbamate.
- Sample Preparation:
 - \circ 250 mg of the sample in 200 µL of water/acetonitrile is combined with 270 µL of 10.0 mol/L sodium hydroxide solution.
 - The mixture is then combined with 500 μL of 2.0 mg/mL N,N-diethyldithiocarbamate.



- The solution is diluted to 5 mL with N,N-dimethylacetamide.
- The reaction is carried out at 80°C for 1 hour.
- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: C18 column.
- Mobile Phase: A gradient of acetonitrile and 5 mmol/L ammonium acetate solution.
- Flow Rate: 1 mL/min.
- Detection: UV detection at 277 nm.
- Structural Elucidation: Liquid chromatography with mass spectrometry was used to confirm the structure of the derivatives.

Visualizing Analytical Workflows and Method Validation

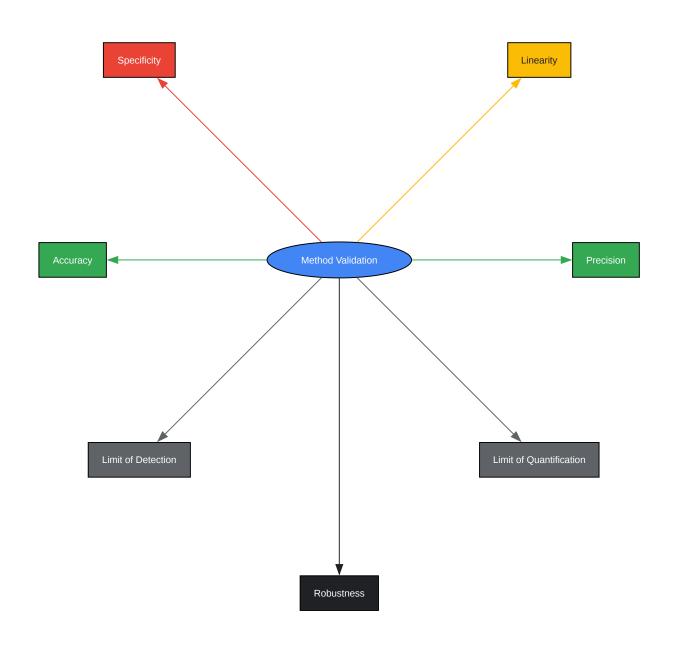
To better understand the processes involved in the analysis of genotoxic impurities and the principles of method validation, the following diagrams are provided.



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Workflow for Genotoxic Impurity Analysis.





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